molecular formula C16H17N3O4S B2501785 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone CAS No. 2191212-86-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone

Cat. No. B2501785
CAS RN: 2191212-86-7
M. Wt: 347.39
InChI Key: GFQCIISOWVGYSY-UHFFFAOYSA-N
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Description

The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone” is a complex organic molecule. It contains a thiadiazol group, a piperidin group, and a dihydrobenzodioxin group . The thiadiazol group is known for its antifungal bioactivities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols were synthesized by the one-pot reaction of sulfinylbis((2,4-dihydroxyphenyl)methanethione) with hydrazides or thiosemicarbazides . The structures of these compounds were identified from elemental, IR, 1H NMR, and MS spectra analyses .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various analytical techniques. The presence of different functional groups in the molecule allows it to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature .

Scientific Research Applications

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in various fields .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-15(12-2-1-3-13-14(12)22-9-8-21-13)19-6-4-11(5-7-19)23-16-18-17-10-24-16/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQCIISOWVGYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

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